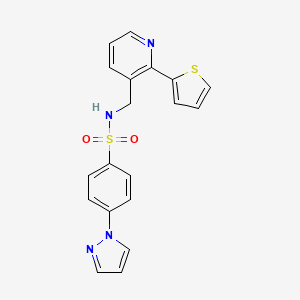
4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide represents a novel class of sulfonamide derivatives that have garnered attention for their potential biological activities, particularly in the context of parasitic infections and cancer treatment. This article reviews the existing literature on the biological activity of this compound, focusing on its efficacy against various pathogens and its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring, a thiophene moiety, and a benzenesulfonamide group. Its molecular formula is C19H16N4O2S . The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.
Antiparasitic Activity
Recent studies have highlighted the antileishmanial properties of related compounds in the 4-(1H-pyrazol-1-yl)benzenesulfonamide series. For instance, derivatives were tested against Leishmania infantum and Leishmania amazonensis, showing promising results with lower cytotoxicity compared to traditional treatments like pentamidine. Notably, compounds 3b and 3e displayed IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively, indicating significant antiparasitic activity .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. It is believed that derivatives can modulate key pathways involved in cancer progression. For example, studies have shown that pyrazole-containing sulfonamides can inhibit cancer cell proliferation through various mechanisms, including interference with signaling pathways related to cell growth and survival .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological activity. The introduction of specific substituents on the pyrazole or thiophene rings can enhance lipophilicity and electronic properties, thereby improving interaction with biological targets. Molecular modeling has been employed to predict these interactions and guide further compound optimization .
Case Study 1: Leishmaniasis Treatment
In a comparative study, several 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were evaluated for their effectiveness against leishmaniasis. The study found that certain derivatives exhibited activity comparable to established treatments but with significantly reduced cytotoxic effects on mammalian cells, suggesting their potential as safer alternatives in leishmaniasis therapy .
Case Study 2: Cancer Cell Line Proliferation
Another investigation focused on the antiproliferative effects of various pyrazole derivatives on human cancer cell lines. Results indicated that some compounds displayed IC50 values in the low micromolar range against multiple cancer types, underscoring their potential utility in oncology .
Tables of Biological Activity Data
| Compound | Target Pathogen | IC50 (mM) | Cytotoxicity (Mammalian Cells) |
|---|---|---|---|
| 3b | L. infantum | 0.059 | Low |
| 3e | L. amazonensis | 0.072 | Low |
| Derivative A | Cancer Cell Line | 0.045 | Moderate |
属性
IUPAC Name |
4-pyrazol-1-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,17-8-6-16(7-9-17)23-12-3-11-21-23)22-14-15-4-1-10-20-19(15)18-5-2-13-26-18/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEJSZZMNVFFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














